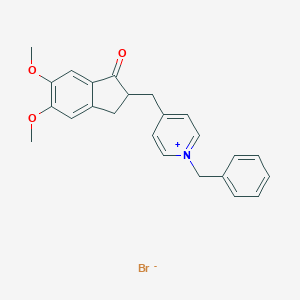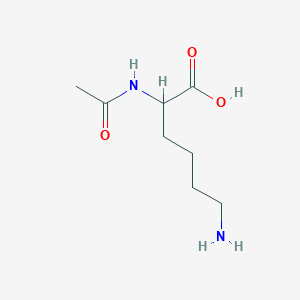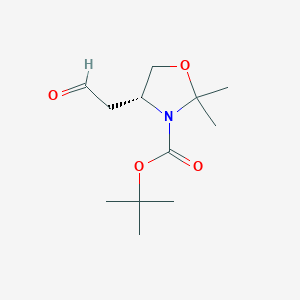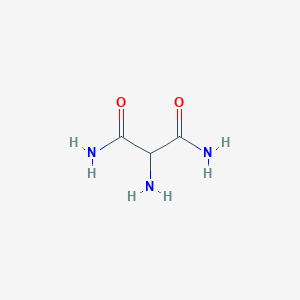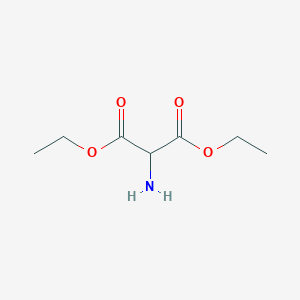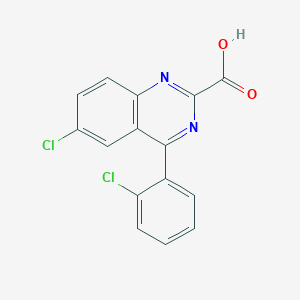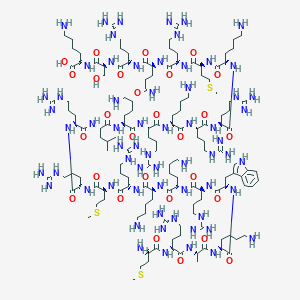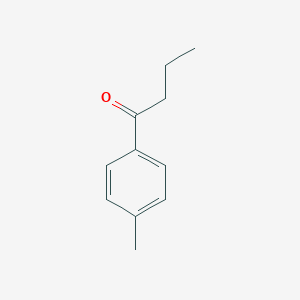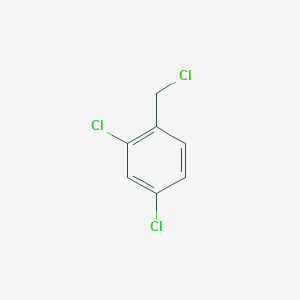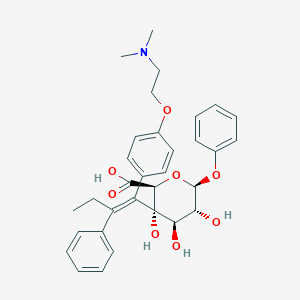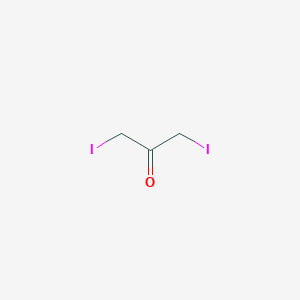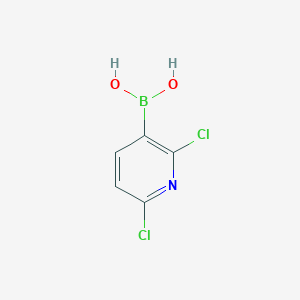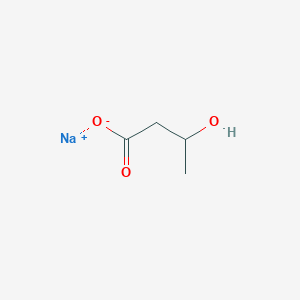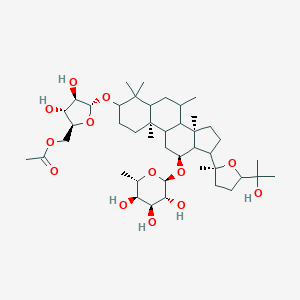
Cyclocarioside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclocarioside A is a natural product that is found in the roots of the plant Carissa carandas. It belongs to a class of compounds known as steroidal glycosides, which are known for their diverse biological activities. Cyclocarioside A has been found to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Mécanisme D'action
The mechanism of action of Cyclocarioside A is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. Cyclocarioside A has also been found to activate the AMPK pathway, which is involved in the regulation of glucose and lipid metabolism. Additionally, Cyclocarioside A has been shown to inhibit the AKT/mTOR pathway, which is involved in the regulation of cell growth and survival.
Effets Biochimiques Et Physiologiques
Cyclocarioside A has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Cyclocarioside A has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, Cyclocarioside A has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cyclocarioside A in lab experiments is its diverse pharmacological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic effects, among others, making it a useful tool for studying various disease processes. However, one limitation of using Cyclocarioside A in lab experiments is its availability. Cyclocarioside A is a natural product that is found in the roots of the plant Carissa carandas, which can be difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on Cyclocarioside A. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of Cyclocarioside A and its potential as a therapeutic agent for the treatment of diabetes.
Méthodes De Synthèse
The synthesis of Cyclocarioside A has been achieved through a number of methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of Cyclocarioside A involves the use of various reagents and catalysts, which can be expensive and time-consuming. On the other hand, extraction from natural sources is a more cost-effective method, but it requires a significant amount of plant material and can be challenging to scale up for large-scale production.
Applications De Recherche Scientifique
Cyclocarioside A has been the subject of extensive scientific research due to its diverse pharmacological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic effects, among others. Cyclocarioside A has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, Cyclocarioside A has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Propriétés
Numéro CAS |
146109-34-4 |
|---|---|
Nom du produit |
Cyclocarioside A |
Formule moléculaire |
C43H72O13 |
Poids moléculaire |
797 g/mol |
Nom IUPAC |
[(2S,3R,4R,5R)-3,4-dihydroxy-5-[[(10R,12S,14R)-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,7,10,14-pentamethyl-12-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C43H72O13/c1-20-17-27-39(4,5)28(55-38-35(48)33(46)26(54-38)19-51-22(3)44)12-15-41(27,8)24-18-25(53-37-36(49)34(47)32(45)21(2)52-37)31-23(11-14-42(31,9)30(20)24)43(10)16-13-29(56-43)40(6,7)50/h20-21,23-38,45-50H,11-19H2,1-10H3/t20?,21-,23?,24?,25-,26-,27?,28?,29?,30?,31?,32-,33-,34-,35+,36+,37-,38-,41+,42+,43-/m0/s1 |
Clé InChI |
NKAYJMFKKMUJQU-ZFIFBBNOSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC3C(C(CC4[C@@]3(CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H](O5)COC(=O)C)O)O)C)C)[C@@]6(C2C(CC6)[C@@]7(CCC(O7)C(C)(C)O)C)C)O)O)O |
SMILES |
CC1CC2C(C(CCC2(C3C1C4(CCC(C4C(C3)OC5C(C(C(C(O5)C)O)O)O)C6(CCC(O6)C(C)(C)O)C)C)C)OC7C(C(C(O7)COC(=O)C)O)O)(C)C |
SMILES canonique |
CC1CC2C(C(CCC2(C3C1C4(CCC(C4C(C3)OC5C(C(C(C(O5)C)O)O)O)C6(CCC(O6)C(C)(C)O)C)C)C)OC7C(C(C(O7)COC(=O)C)O)O)(C)C |
Synonymes |
20,24-epoxydammarane-(3 beta,12 beta,24R)-12-O-alpha-L-rhamnopyranosyl-25-hydroxy-3-O-alpha-(5'-O-acetyl)-L-arabinofuranoside cyclocarioside A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



